

# Picenadol: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Picenadol (also known as LY-97435) is a synthetic opioid analgesic belonging to the 4-phenylpiperidine class of compounds, developed by Eli Lilly in the 1970s.[1] It is a unique molecule in that it is administered as a racemic mixture, with its distinct enantiomers possessing opposing pharmacological activities.[1][2] The (+)-isomer is a potent agonist at the μ-opioid receptor, responsible for its analgesic effects, while the (-)-isomer acts as an opioid antagonist.[1] This intrinsic mixed agonist-antagonist profile confers upon Picenadol a pharmacological profile characterized by effective analgesia with a potentially lower risk for abuse and physical dependence compared to pure opioid agonists.[1][2] Though investigated for clinical use in applications such as postoperative pain, it was never commercialized.[1] This guide provides a detailed overview of Picenadol's chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used in its evaluation.

## **Chemical Structure and Physicochemical Properties**

**Picenadol** is a 1,3,4-trisubstituted-4-arylpiperidine derivative.[1] Its core structure consists of a piperidine ring with methyl and propyl substitutions, and a phenyl group attached to the 4-position of the piperidine ring.

### **Chemical Identity**



The chemical identifiers and structural information for **Picenadol** are summarized in the table below.

| Identifier        | Value                                               |
|-------------------|-----------------------------------------------------|
| IUPAC Name        | 3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol[1]    |
| CAS Number        | 79201-85-7[1]                                       |
| Molecular Formula | C16H25NO[1]                                         |
| Molar Mass        | 247.382 g/mol [1]                                   |
| SMILES            | CCC[C@]1(INVALID-LINK<br>CN(CC1)C)C2=CC(O)=CC=C2[1] |
| InChI Key         | RTOHPIRUUAKHOZ-BBRMVZONSA-N[1]                      |
| Synonyms          | LY-97435, LY150720[1][3]                            |

## **Physicochemical Properties**

Detailed experimental data on the physicochemical properties of **Picenadol**, such as melting point, boiling point, and pKa, are not widely available in the published literature. The available solubility information is presented below.

| Property   | Value            |
|------------|------------------|
| Solubility | Soluble in DMSO. |

# **Pharmacology**

The pharmacology of **Picenadol** is defined by its unique mixed agonist-antagonist action, a direct consequence of its stereochemistry.

#### **Mechanism of Action**

**Picenadol** is a racemic mixture of two enantiomers with distinct and opposing activities at opioid receptors:



- (+)-**Picenadol** (d-isomer, LY136596): This enantiomer is a potent agonist at the μ-opioid receptor (MOR) and is responsible for the analgesic properties of the racemic mixture.[2][3]
- (-)-**Picenadol** (I-isomer, LY136595): This enantiomer is an opioid antagonist, which limits the overall agonist effect of the racemate.[2][3]

This combination results in a mixed agonist-antagonist profile for the parent compound, **Picenadol**.[1] This profile is thought to contribute to a ceiling effect for certain opioid-mediated adverse effects and a lower potential for abuse.[1]

## **Receptor Binding Profile**

While specific equilibrium dissociation constants ( $K_i$ ) for **Picenadol** and its isomers are not readily available in the cited literature, qualitative descriptions of its binding affinity are consistent. **Picenadol** exhibits a high affinity for both  $\mu$  (mu) and  $\delta$  (delta) opioid receptors, with a markedly lower affinity for the  $\kappa$  (kappa) opioid receptor.[2][3] This profile is distinct from other mixed agonist-antagonists like pentazocine, which often have significant  $\kappa$ -opioid activity.[1]

An in vivo study in squirrel monkeys provided an apparent pA<sub>2</sub> value, a measure of antagonist potency, for the antagonist I-isomer (LY136595).

| Compound                 | Parameter    | Value       |
|--------------------------|--------------|-------------|
| (-)-Picenadol (LY136595) | Apparent pA₂ | 5.67 ± 0.07 |

The  $pA_2$  value represents the negative logarithm of the molar concentration of an antagonist that would require a doubling of the agonist concentration to produce the same response.

## Pharmacodynamic Effects: Analgesia

Preclinical and clinical studies have demonstrated the analgesic efficacy of **Picenadol**. Its potency has been compared to that of other well-established opioid analgesics.



| Comparison Agent       | Model                                      | Relative Potency/Efficacy                                                                       |
|------------------------|--------------------------------------------|-------------------------------------------------------------------------------------------------|
| Morphine               | Mouse Writhing Test, Rat Tail<br>Heat Test | Picenadol is approximately 1/3 as potent as morphine.[2][3]                                     |
| Meperidine (Pethidine) | Post-Cesarean Section Pain                 | Analgesia and side effects are similar to meperidine.                                           |
| Codeine                | Postoperative Dental Pain                  | A 25 mg oral dose of Picenadol showed analgesic efficacy comparable to a 60 mg dose of codeine. |

# **Signaling Pathways**

As **Picenadol** primarily exerts its effects through the  $\mu$ - and  $\delta$ -opioid receptors, it activates the canonical G-protein signaling cascades associated with these receptors. Both are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins ( $G\alpha_i/_o$ ).

# **G-Protein Dependent Opioid Receptor Signaling**

Upon agonist binding (by the (+)-isomer of **Picenadol**), the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the  $\alpha$ -subunit of the associated G-protein. This leads to the dissociation of the G $\alpha$ -GTP and G $\beta\gamma$  subunits, which then modulate downstream effectors. The primary consequences of this activation include:

- Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
- Modulation of Ion Channels:
  - Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.
  - Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.



Collectively, these actions decrease neuronal excitability and inhibit the transmission of nociceptive signals.



Click to download full resolution via product page

**Caption:** G-protein dependent signaling pathway for  $\mu/\delta$ -opioid receptors.

## **Experimental Protocols**

This section outlines the general methodologies employed in the synthesis and pharmacological evaluation of **Picenadol**.



## **Chemical Synthesis**

The synthesis of **Picenadol** and related 1,3,4-trisubstituted-4-arylpiperidines is described in U.S. Patent 4,081,450. The general synthetic strategy involves a multi-step process starting from a substituted pyrroline, which undergoes a ring expansion to form the core piperidine structure.





Click to download full resolution via product page

Caption: General synthetic workflow for Picenadol synthesis.



# In Vitro Protocol: Radioligand Competition Binding Assay

To determine the binding affinity (K<sub>i</sub>) of **Picenadol** and its isomers for opioid receptors, a radioligand competition binding assay is employed.

Objective: To quantify the ability of a test compound (e.g., **Picenadol**) to displace a specific radiolabeled ligand from  $\mu$ ,  $\delta$ , or  $\kappa$  opioid receptors.

#### Materials:

- Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human  $\mu$ ,  $\delta$ , or  $\kappa$  opioid receptor.
- · Radioligands:
  - μ-receptor: [³H]DAMGO
  - δ-receptor: [³H]DPDPE
  - κ-receptor: [³H]U-69,593
- Test Compounds: **Picenadol** and its purified (+)- and (-)-isomers.
- Non-specific Binding Control: Naloxone (10 μM).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Equipment: 96-well plates, cell harvester, scintillation counter.

#### Procedure:

- Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a predetermined protein concentration.
- Assay Setup: In triplicate in a 96-well plate, set up the following conditions:
  - Total Binding: Assay buffer + Radioligand + Membrane suspension.



- Non-specific Binding: Assay buffer + Radioligand + Naloxone (10 μM) + Membrane suspension.
- Competitive Binding: Assay buffer + Radioligand + Varying concentrations of test compound + Membrane suspension.
- Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: Terminate the reaction by rapidly filtering the plate contents through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
- Washing: Wash filters multiple times with ice-cold assay buffer.
- Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
  - Calculate Specific Binding = Total Binding (CPM) Non-specific Binding (CPM).
  - Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
  - Determine the IC<sub>50</sub> (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
  - Convert the IC<sub>50</sub> to the inhibition constant ( $K_i$ ) using the Cheng-Prusoff equation:  $K_i = IC_{50}$  / (1 + [L]/KD), where [L] is the radioligand concentration and KD is its dissociation constant.

### In Vivo Protocols: Analgesia Models

This test assesses visceral pain and is sensitive to peripherally and centrally acting analgesics.

#### Procedure:

Acclimation: Acclimate mice to the testing environment.



- Dosing: Administer Picenadol or a vehicle control via the desired route (e.g., intraperitoneal, oral).
- Induction of Writhing: After a set pretreatment time (e.g., 30 minutes), administer a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.
- Observation: Immediately place the mouse in an observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 15-20 minutes).
- Analysis: Compare the number of writhes in the drug-treated groups to the vehicle-treated group. A significant reduction in writhing indicates an analgesic effect.

This test measures the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.

#### Procedure:

- Restraint: Gently restrain the rat, allowing the tail to be free.
- Baseline Latency: Measure the baseline tail-flick or withdrawal latency by immersing the distal portion (e.g., 3-5 cm) of the tail in a thermostatically controlled water bath (typically 52-55°C). Record the time taken for the rat to flick its tail out of the water. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
- Dosing: Administer Picenadol or a vehicle control.
- Post-Dose Latency: At various time points after drug administration, repeat the latency measurement.
- Analysis: An increase in the tail withdrawal latency compared to baseline indicates an analgesic effect. The data is often expressed as the Maximum Possible Effect (%MPE).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. Picenadol PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Picenadol: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197660#chemical-structure-and-properties-of-picenadol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com